molecular formula C11H21NO B1274618 3-(Azepan-1-yl)-2,2-dimethylpropanal CAS No. 842971-09-9

3-(Azepan-1-yl)-2,2-dimethylpropanal

Cat. No.: B1274618
CAS No.: 842971-09-9
M. Wt: 183.29 g/mol
InChI Key: GHKFJELKWCPRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azepan-1-yl)-2,2-dimethylpropanal is an organic compound characterized by the presence of an azepane ring attached to a 2,2-dimethylpropanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-yl)-2,2-dimethylpropanal typically involves the reaction of azepane with 2,2-dimethylpropanal under controlled conditions. One common method is the reductive amination of 2,2-dimethylpropanal with azepane in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-yl)-2,2-dimethylpropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The azepane ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 3-(Azepan-1-yl)-2,2-dimethylpropanoic acid.

    Reduction: 3-(Azepan-1-yl)-2,2-dimethylpropanol.

    Substitution: Various substituted azepane derivatives depending on the electrophile used.

Scientific Research Applications

3-(Azepan-1-yl)-2,2-dimethylpropanal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets and pathways. The azepane ring can interact with biological receptors, potentially leading to antimicrobial or antifungal effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Azepan-1-yl)propanenitrile: Similar structure with a nitrile group instead of an aldehyde group.

    3-(Azepan-1-yl)propan-1-amine: Contains an amine group instead of an aldehyde group.

    Azepane-substituted β-diketones: Compounds with an azepane ring and β-diketone functionality.

Uniqueness

3-(Azepan-1-yl)-2,2-dimethylpropanal is unique due to the presence of both an azepane ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(azepan-1-yl)-2,2-dimethylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-11(2,10-13)9-12-7-5-3-4-6-8-12/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKFJELKWCPRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCCCCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390163
Record name 3-(azepan-1-yl)-2,2-dimethylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842971-09-9
Record name 3-(azepan-1-yl)-2,2-dimethylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.